2-bromo-N-(2-furylmethyl)propanamide
Overview
Description
2-bromo-N-(2-furylmethyl)propanamide is an organic compound characterized by the presence of a bromine atom, a furan ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-furylmethyl)propanamide typically involves the bromination of N-(2-furylmethyl)propanamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and bromination reactions can be applied on a larger scale. Industrial production would likely involve the use of automated reactors and precise control of reaction parameters to ensure consistency and high yield.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-furylmethyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The furan ring can be oxidized under specific conditions to yield corresponding furan derivatives.
Reduction Reactions: The amide group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Oxidation Reactions: Formation of furan-2,5-dione or other oxidized furan derivatives.
Reduction Reactions: Formation of N-(2-furylmethyl)propanamine.
Scientific Research Applications
2-bromo-N-(2-furylmethyl)propanamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-furylmethyl)propanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and furan ring are likely key contributors to its reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-furylmethyl)propanamide
- 2-iodo-N-(2-furylmethyl)propanamide
- N-(2-furylmethyl)propanamide
Uniqueness
2-bromo-N-(2-furylmethyl)propanamide is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and non-halogenated analogs. The bromine atom can participate in specific substitution reactions that are not feasible with other halogens, making this compound valuable for targeted synthetic applications.
Properties
IUPAC Name |
2-bromo-N-(furan-2-ylmethyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-6(9)8(11)10-5-7-3-2-4-12-7/h2-4,6H,5H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKARLYZQNTJRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CO1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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